molecular formula C9H5F3N2O2S B12537266 2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate CAS No. 864237-81-0

2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate

Cat. No.: B12537266
CAS No.: 864237-81-0
M. Wt: 262.21 g/mol
InChI Key: QIMRGIBYPSZWFJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate is a chemical compound with the molecular formula C9H5F3N2O2S and a molecular weight of 262.208 g/mol . This compound is known for its unique structure, which includes a trifluoroethyl group attached to a benzothiadiazole ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate typically involves the reaction of 1,2,3-benzothiadiazole-7-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent . The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The benzothiadiazole ring can participate in various biochemical interactions, influencing enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

864237-81-0

Molecular Formula

C9H5F3N2O2S

Molecular Weight

262.21 g/mol

IUPAC Name

2,2,2-trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate

InChI

InChI=1S/C9H5F3N2O2S/c10-9(11,12)4-16-8(15)5-2-1-3-6-7(5)17-14-13-6/h1-3H,4H2

InChI Key

QIMRGIBYPSZWFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=NS2)C(=O)OCC(F)(F)F

Origin of Product

United States

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